molecular formula C22H17N3OS2 B292567 4,5-dimethyl-12-(4-phenylphenyl)-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one

4,5-dimethyl-12-(4-phenylphenyl)-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one

Cat. No.: B292567
M. Wt: 403.5 g/mol
InChI Key: OISFXVAGTOXZNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1,1’-biphenyl]-4-yl-7,8-dimethyl-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one is a complex heterocyclic compound that features a unique fusion of multiple ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,1’-biphenyl]-4-yl-7,8-dimethyl-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one typically involves multi-step reactions that include cyclization, condensation, and substitution reactions. One common method involves the reaction of biphenyl derivatives with thieno[2,3-d]pyrimidine intermediates under specific conditions to form the desired thiadiazine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[1,1’-biphenyl]-4-yl-7,8-dimethyl-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines .

Scientific Research Applications

2-[1,1’-biphenyl]-4-yl-7,8-dimethyl-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1,1’-biphenyl]-4-yl-7,8-dimethyl-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[1,1’-biphenyl]-4-yl-7,8-dimethyl-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one lies in its fused ring system, which imparts specific electronic and steric properties. These properties make it a valuable compound for various applications in research and industry[10][10].

Properties

Molecular Formula

C22H17N3OS2

Molecular Weight

403.5 g/mol

IUPAC Name

4,5-dimethyl-12-(4-phenylphenyl)-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one

InChI

InChI=1S/C22H17N3OS2/c1-13-14(2)28-20-19(13)21(26)25-22(23-20)27-12-18(24-25)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3

InChI Key

OISFXVAGTOXZNL-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N3C(=N2)SCC(=N3)C4=CC=C(C=C4)C5=CC=CC=C5)C

Canonical SMILES

CC1=C(SC2=C1C(=O)N3C(=N2)SCC(=N3)C4=CC=C(C=C4)C5=CC=CC=C5)C

Origin of Product

United States

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